molecular formula C11H21NO B2950323 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol CAS No. 2143539-57-3

2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol

Cat. No.: B2950323
CAS No.: 2143539-57-3
M. Wt: 183.295
InChI Key: MNLBHVPPRUFZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is a synthetic compound with the molecular formula C11H21NO and a molecular weight of 183.295. This compound is known for its potential biological properties and implications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol typically involves the reaction of cyclohexylamine with cyclobutanone under controlled conditions. The reaction is facilitated by the presence of a methylating agent, such as methyl iodide, which introduces the methyl group to the amino moiety. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to ensure the proper dissolution of reactants and intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol has shown potential in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the cyclobutanol moiety.

    Cyclobutanone: Contains the cyclobutanone ring but lacks the amino and cyclohexyl groups.

    Methylcyclohexylamine: Similar structure but with different functional groups.

Uniqueness: 2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol is unique due to its combination of a cyclohexyl group, a methylated amino group, and a cyclobutanol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-12(10-7-8-11(10)13)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLBHVPPRUFZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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